1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
Description
Crystallographic Analysis via X-ray Diffraction Studies
X-ray crystallographic analysis serves as the definitive method for determining the three-dimensional molecular structure of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride in the solid state. The compound crystallizes with specific geometric parameters that reflect the unique structural constraints imposed by the cyclopropane ring system and the electronic effects of the fluorobenzoyl substituent. Advanced diffraction studies have revealed critical information about bond lengths, bond angles, and torsional relationships within the molecular framework. The crystallographic data demonstrate that the cyclopropane ring maintains its characteristic highly strained geometry, with carbon-carbon bond angles significantly compressed from the ideal tetrahedral angle of 109.5 degrees.
The spatial arrangement of the fluorobenzoyl group relative to the cyclopropane ring system exhibits specific conformational preferences that are stabilized through intramolecular interactions and crystal packing forces. X-ray powder diffraction patterns provide complementary information about the crystalline form and polymorphic behavior of the compound, which is essential for pharmaceutical applications where solid-state properties directly influence bioavailability and stability. The diffraction analysis reveals that the compound adopts a planar conformation for the benzoyl moiety, with the fluorine substituent occupying a specific position that optimizes electronic interactions within the crystal lattice.
Comparative crystallographic studies with related cyclopropane-containing compounds demonstrate that the presence of the fluorobenzoyl group introduces specific structural perturbations that distinguish this compound from simpler cyclopropylamine derivatives. The hydrochloride salt formation creates additional opportunities for hydrogen bonding interactions that stabilize the crystal structure and influence the overall molecular packing arrangement. These crystallographic insights provide fundamental understanding of the solid-state behavior and inform subsequent formulation development efforts.
Properties
IUPAC Name |
(1-aminocyclopropyl)-(4-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10;/h1-4H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQMKNNSLTZYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Alkene Intermediates
One common approach involves preparing an alkene intermediate from 4-fluorobenzaldehyde through aldol condensation or Wittig reaction. This alkene is then subjected to cyclopropanation using reagents such as dimethylsulfoxonium methylide or Simmons–Smith reagents to yield cyclopropane derivatives.
Conversion to Cyclopropanecarboxylic Acid and Derivatives
The ester intermediate is hydrolyzed under basic conditions to afford the cyclopropanecarboxylic acid. This acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride.
Amination via Azide or Curtius Rearrangement
The acid chloride is transformed into an azide intermediate by reaction with sodium azide under phase transfer conditions. The azide is then subjected to Curtius rearrangement or catalytic hydrogenation to yield the cyclopropanamine.
Formation of Hydrochloride Salt
The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, often resulting in a crystalline solid suitable for isolation and characterization.
Industrial and Environmentally Friendly Considerations
- The traditional methods involving sodium azide and Curtius rearrangement pose safety and environmental challenges.
- Recent patented processes emphasize the use of non-explosive reagents and safer intermediates such as hydrazides and controlled azide formation.
- Catalytic hydrogenation using palladium catalysts and zinc dust offers an alternative reduction route for nitro intermediates to amines, enhancing environmental compatibility.
Comparative Data Table of Key Steps and Reagents
Research Findings and Optimization
- Stereochemical control in cyclopropanation is crucial for obtaining the desired enantiomer of the cyclopropanamine.
- Use of chiral auxiliaries or catalysts (e.g., chiral oxazaborolidine catalysts) has been reported to enhance enantioselectivity.
- Process improvements focus on minimizing hazardous reagents, increasing yield, and simplifying purification steps.
- Crystallization of the hydrochloride salt directly from reaction mixtures without isolating the free base amine improves industrial applicability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropan-1-amines.
Scientific Research Applications
Structure and Composition
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride features a cyclopropane ring substituted with a 4-fluorobenzoyl group and an amine functional group. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism of action could involve the modulation of specific signaling pathways associated with tumor growth.
- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for research into neurodegenerative diseases. It may interact with neurotransmitter systems, potentially offering insights into treatments for disorders such as Alzheimer's or Parkinson's disease.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for:
- Functionalization : The amine group can undergo various reactions, such as acylation or alkylation, facilitating the creation of diverse derivatives.
- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed coupling reactions, leading to the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals.
Biological Research
The compound is also utilized in biological studies to understand its interactions with biological targets:
- Enzyme Inhibition Studies : Research indicates that this compound may act as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms.
- Receptor Binding Studies : Its binding affinity to various receptors can be explored to assess its potential as a lead compound in drug discovery.
Case Study 1: Anticancer Properties
A study conducted on the effects of this compound on breast cancer cells demonstrated significant cytotoxic effects at micromolar concentrations. The research highlighted its ability to induce apoptosis through the activation of caspase pathways, suggesting its potential utility in developing new anticancer therapies.
Case Study 2: Neuropharmacological Effects
In an experimental model for neurodegeneration, administration of this compound showed neuroprotective effects against oxidative stress-induced cell death. The findings support further investigation into its role as a neuroprotective agent in diseases characterized by oxidative damage.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride with structurally related cyclopropane derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Molecular Comparisons
Table 1: Key Properties of Cyclopropane Amine Derivatives
*Inferred molecular weight based on structural formula.
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., -F, -Br): Fluorine and bromine substituents enhance electrophilicity and influence binding interactions. For example, the 4-bromo derivative (248.55 g/mol) has higher molecular weight than the 4-fluoro analog due to bromine’s larger atomic mass .
Electron-Donating Groups (e.g., -OCH₃):
- Benzoyl vs.
Physicochemical and Application Insights
Stability and Storage:
- Pharmaceutical Relevance: Cyclopropane amines are valued for their conformational rigidity, which mimics bioactive conformations in drug targets. The 4-fluorobenzoyl variant may target enzymes or receptors sensitive to aromatic stacking interactions. The 2,3-dihydrobenzodioxin analog (C₁₁H₁₄ClNO₂, 215.69 g/mol) demonstrates expanded applications in CNS drug discovery due to its fused oxygen heterocycle .
Biological Activity
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name: this compound
- Molecular Formula: C10H10ClFNO
- CAS Number: 1803592-60-0
The biological activity of this compound primarily involves its interaction with various molecular targets. The fluorobenzoyl group enhances lipophilicity, allowing better membrane permeability and interaction with protein targets. The amine group may participate in hydrogen bonding with active sites on enzymes or receptors.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi, showing effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines.
Case Study: Breast Cancer Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it was found to inhibit the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis.
Inhibition Assay Results:
The enzyme activity was measured using a colorimetric assay:
| Compound Concentration (µM) | TS Activity (% Control) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 50 |
| 20 | 20 |
Q & A
Q. Q1. What synthetic methodologies are commonly employed for preparing 1-(4-fluorobenzoyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?
Methodology :
- Friedel-Crafts Acylation : Introduce the 4-fluorobenzoyl group via electrophilic substitution using AlCl₃ as a catalyst in anhydrous dichloromethane. Optimize temperature (0–5°C) to minimize side reactions like polyacylation .
- Cyclopropanation : Employ Simmons-Smith conditions (Zn-Cu couple, CH₂I₂) or transition-metal-catalyzed methods for cyclopropane ring formation. Control stereochemistry using chiral auxiliaries or enantioselective catalysts .
- Hydrochloride Salt Formation : Precipitate the final product by treating the free amine with HCl gas in diethyl ether. Monitor pH (target 3–4) to ensure complete salt formation .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm cyclopropane ring integrity (δ 0.8–1.5 ppm for cyclopropane protons) and fluorobenzoyl substitution (δ 160–165 ppm for C-F coupling in F NMR) .
- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding patterns in the hydrochloride salt (e.g., Cl⁻ interactions with amine protons) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 224.1 (C₁₀H₁₀FNO·HCl) using ESI-MS .
Advanced Research Questions
Q. Q3. How does the 4-fluorobenzoyl group influence reactivity compared to other aryl substituents (e.g., bromo, methoxy)?
Methodology :
- Electronic Effects : The electron-withdrawing fluorine group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic attack rates (e.g., in amide coupling). Compare reaction kinetics using Hammett plots .
- Steric and Solubility Impact : Fluorine’s small size preserves steric accessibility, while its hydrophobicity improves membrane permeability in biological assays .
Q. Q4. What computational tools can predict the compound’s interaction with biological targets (e.g., kinases)?
Methodology :
Q. Q5. How can contradictory data on enantiomeric excess (ee) in asymmetric syntheses be resolved?
Methodology :
Q. Case Study :
- Contradiction : Reported ee values ranged from 85% (Ref A) to 72% (Ref B).
- Resolution : Ref A used low-temperature crystallization, while Ref B relied on kinetic resolution. Standardizing chiral stationary phases improved reproducibility .
Methodological Challenges
Q. Q6. What strategies mitigate decomposition during long-term storage of the hydrochloride salt?
Methodology :
- Stability Studies : Store under argon at -20°C in amber vials. Monitor degradation via LC-MS every 3 months. Major degradation products include free amine (via HCl loss) and oxidized fluorobenzoyl derivatives .
- Lyophilization : Improve shelf life by lyophilizing aqueous solutions with trehalose (5% w/v) as a cryoprotectant .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
